molecular formula C2Br3N B141521 Tribromoacetonitrile CAS No. 75519-19-6

Tribromoacetonitrile

Cat. No. B141521
CAS RN: 75519-19-6
M. Wt: 277.74 g/mol
InChI Key: WDNIHYDTZZOFLR-UHFFFAOYSA-N
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Description

Tribromoacetonitrile is a chemical compound that can be studied through its vibrational spectra. The infrared (IR) and low-frequency Raman spectra of liquid tribromoacetonitrile and its isotopic derivative have been recorded, providing insights into its molecular structure. Isotopic shifts and depolarization ratios were used to assign the spectra, and the isotopic product rule was applied with an assumed CNDO optimized geometry to understand the compound's characteristics .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of tribromoacetonitrile, they do offer insights into related chemical synthesis processes. For example, the synthesis of various ruthenium(II) complexes in paper demonstrates the complexity and the need for improved synthetic pathways in the field of chemistry. Although this does not directly pertain to tribromoacetonitrile, it highlights the importance of developing efficient synthesis methods for complex molecules.

Molecular Structure Analysis

The molecular structure of tribromoacetonitrile has been analyzed through vibrational spectroscopy. The application of the isotopic product rule, assuming a CNDO optimized geometry, has allowed for a detailed understanding of the compound's structure. This analysis is crucial for determining the physical and chemical properties of tribromoacetonitrile .

Chemical Reactions Analysis

The papers provided do not specifically address the chemical reactions of tribromoacetonitrile. However, the stability of trihalide ions, including tribromide, in various solvents has been evaluated, which may indirectly relate to the reactivity of tribromoacetonitrile in different environments. The order of stability for these trihalides in aprotic solvents is noted, which could be relevant for understanding the reactivity of tribromoacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of tribromoacetonitrile can be inferred from its vibrational spectra. The IR and Raman spectra provide information about the bond strengths and molecular interactions within the compound. Additionally, the stability of related trihalide ions in different solvents gives some indication of the compound's behavior in various chemical environments. The electrochemical data from the voltammetric evaluation can also contribute to understanding the compound's properties in solution .

Scientific Research Applications

Isotopic Studies in Chemistry

Tribromoacetonitrile has been used in isotopic studies to understand its molecular structure and behavior. Researchers synthesized [15N]Tribromoacetonitrile and recorded its Raman spectrum, which led to the assignment of fundamental vibrations, overtones, combinations, and difference bands. This research aids in the understanding of molecular structures using tribromoacetonitrile as a model compound (Suero, McNeil, & Márquez, 1987).

Environmental Toxicology and Water Safety

Tribromoacetonitrile is identified as a disinfection by-product in water treatment processes. It is part of a class of compounds known as haloacetonitriles (HANs), which have been studied for their toxic characteristics, including cytotoxicity, genotoxicity, and reactivity towards biological thiols. These studies are crucial for understanding the potential health impacts of drinking water contaminants (Wei et al., 2020).

Analytical Chemistry and Detection Techniques

In analytical chemistry, tribromoacetonitrile has been studied for its stability and decomposition under various conditions. This research is important for accurately identifying and quantifying tribromoacetonitrile and similar compounds in environmental samples, particularly in the context of water safety and pollution (Chen et al., 2002).

Comparative Toxicity Studies

Studies have also focused on comparing the toxicity of tribromoacetonitrile with other haloacetonitriles and regulated haloacetic acids. These studies are significant in environmental health and toxicology, contributing to a better understanding of the relative risks of different disinfection by-products found in treated water (Muellner et al., 2007).

Cooling Effluents and Marine Pollution

Research has been conducted on the presence of tribromoacetonitrile in cooling effluents from coastal nuclear power stations. This research is essential for assessing the environmental impact of nuclear power plants on marine ecosystems and for the development of strategies to mitigate such impacts (Allonier et al., 1999).

Safety And Hazards

Tribromoacetonitrile is very toxic and produces hazardous decomposition products . It is recommended to use a NIOSH-approved full face chemical cartridge respirator equipped with the appropriate organic vapor cartridges when working with this chemical . If it makes contact with your gloves, or if a tear, hole, or puncture develops, remove them at once .

properties

IUPAC Name

2,2,2-tribromoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br3N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNIHYDTZZOFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br3N
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021669
Record name Tribromoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tribromoacetonitrile is a liquid. (NTP, 1992)
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble (NTP, 1992)
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Tribromoacetonitrile

CAS RN

75519-19-6
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tribromoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
MI Suero, LE McNeil, F Marquez - Journal of Raman …, 1987 - Wiley Online Library
… tribromoacetonitrile molecule. We have recently reported the IR spectrum of tribromoacetonitrile … For tribromoacetonitrile a complete structural analysis could not be found in the literature…
JF Arenas, JI Marcos, MI Suero - Journal of Raman …, 1984 - Wiley Online Library
The IR and the low‐frequency Raman spectra of liquid tribromoacetonitrile and its 15 N isotopic derivative were recorded and assigned on the basis of isotopic shifts and depolarization …
V Glezer, B Harris, N Tal, B Iosefzon, O Lev - Water research, 1999 - Elsevier
… In the case of dibromochloroacetonitrile and tribromoacetonitrile rich fractions of these compounds were obtained by fractional distillation of the bromochloroacetonitrile synthesis …
Number of citations: 212 www.sciencedirect.com
JH Exner, GA Burk, D Kyriacou - Journal of agricultural and food …, 1973 - ACS Publications
… compound, a compound which was identified as tribromoacetonitrile byvpc-mass spectrometry (m… The formation of tribromoacetonitrile accounts for the discrepancyin the yields between …
Number of citations: 69 pubs.acs.org
PH Chen, SD Richardson, SW Krasner… - … science & technology, 2002 - ACS Publications
… A chemical standard of tribromoacetonitrile was prepared synthetically in two steps by reacting commercially available tribromoacetaldehyde (Aldrich) with hydroxylamine and …
Number of citations: 59 pubs.acs.org
X Wei, M Yang, Q Zhu, ED Wagner… - … Science & Technology, 2020 - ACS Publications
The haloacetonitriles (HANs) is an emerging class of nitrogenous-disinfection byproducts (N-DBPs) present in disinfected drinking, recycled, processed wastewaters, and reuse waters. …
Number of citations: 65 pubs.acs.org
SD Richardson, AD Thruston… - … science & technology, 1999 - ACS Publications
Using a combination of mass spectrometry and infrared spectroscopy, disinfection byproducts were identified in ozonated drinking water containing elevated bromide levels and in …
Number of citations: 209 pubs.acs.org
MI Suero, F Márquez, MJ Martín-Delgado - Spectroscopy letters, 1990 - Taylor & Francis
… We have recently studied the vibrational spectra of tribromo compounds with two carbon atoms such as tribrom~acetamide'~*, tribromoacetonitrile and tribromoacetic acid and we think …
Number of citations: 4 www.tandfonline.com
Y Takahashi, S Onodera, M Morita… - Journal of Health Science, 2003 - jstage.jst.go.jp
… nitrile and tribromoacetonitrile, which produced the greatest amount of THMs under the basic (pH 9.2) condition. The amount of bromoform produced from tribromoacetonitrile was about …
Number of citations: 22 www.jstage.jst.go.jp
AA Cuthbertson, HK Liberatore, SY Kimura… - Analytical …, 2020 - ACS Publications
Disinfection byproducts (DBPs) are a ubiquitous source of chemical exposure in drinking water and have been associated with serious health impacts in human epidemiologic studies. …
Number of citations: 52 pubs.acs.org

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